Cas no 128553-04-8 (b-D-Galactopyranoside, methyl2-(acetylamino)-2-deoxy-3-O-b-D-glucopyranuronosyl-, 4-(hydrogen sulfate), disodium salt (9CI))

b-D-Galactopyranoside, methyl2-(acetylamino)-2-deoxy-3-O-b-D-glucopyranuronosyl-, 4-(hydrogen sulfate), disodium salt (9CI) structure
128553-04-8 structure
Product Name:b-D-Galactopyranoside, methyl2-(acetylamino)-2-deoxy-3-O-b-D-glucopyranuronosyl-, 4-(hydrogen sulfate), disodium salt (9CI)
CAS-nummer:128553-04-8
MF:C15H23NNa2O15S
MW:535.385366678238
CID:174353
PubChem ID:3083103
Update Time:2025-04-19

b-D-Galactopyranoside, methyl2-(acetylamino)-2-deoxy-3-O-b-D-glucopyranuronosyl-, 4-(hydrogen sulfate), disodium salt (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Galactopyranoside, methyl2-(acetylamino)-2-deoxy-3-O-b-D-glucopyranuronosyl-, 4-(hydrogen sulfate), disodium salt (9CI)
    • b-D-Galactopyranoside, methyl2-(acetylamino)-2-deoxy-3-O-b-D-glucopyranuronosyl-, 4-(hydrogen ...
    • disodium,(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
    • methyl 2-acetamido-2-deoxy-3-O-(beta-glucopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside
    • beta-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-beta-D-glucopyranuronosyl-, 4-(hydrogen sulfate), disodium salt
    • Mais-glu
    • Methyl 2-(acetylamino)-2-deoxy-3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranoside 4-(hydrogen sulfate), disodium salt
    • 128553-04-8
    • disodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
    • Inchi: 1S/C15H25NO15S.2Na/c1-4(18)16-6-11(10(31-32(24,25)26)5(3-17)28-14(6)27-2)29-15-9(21)7(19)8(20)12(30-15)13(22)23;;/h5-12,14-15,17,19-21H,3H2,1-2H3,(H,16,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t5-,6-,7+,8+,9-,10+,11-,12+,14-,15-;;/m1../s1
    • InChI-sleutel: VFJHIBOVYWZXEM-ZFSBJESCSA-L
    • LACHT: S(=O)(=O)([O-])O[C@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O1)O)O)O)NC(C)=O)OC.[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 535.058
  • Monoisotopische massa: 535.058
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 6
  • Complexiteit: 753
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: none
  • Topologisch pooloppervlak: 262Ų

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.